molecular formula C22H29N5O2 B6489138 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 899953-50-5

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine

Cat. No. B6489138
CAS RN: 899953-50-5
M. Wt: 395.5 g/mol
InChI Key: OJRALIAMZVAEEO-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a pyridazine ring, and a methoxybenzoyl group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it likely involves the reaction of appropriate precursors containing the piperazine and pyridazine rings. Piperazine derivatives are often synthesized through reactions involving amines . Pyridazine derivatives can be synthesized through various methods, including cyclization reactions .


Molecular Structure Analysis

The compound’s structure can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Piperazine rings can participate in various reactions, including substitutions . Pyridazine rings can also undergo various transformations, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. These properties could be determined through experimental methods .

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB treatment. Researchers have explored analogues of PZA to enhance anti-TB activity.

Compound Evaluation: In a study by Singireddi et al , a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds also demonstrated low cytotoxicity to human cells. Further development is promising based on molecular interactions observed in docking studies.

Cascade Benz Annulation

Background: Cascade reactions are valuable in organic synthesis. The compound’s structure suggests potential for such reactions.

Mechanism: In a theoretical investigation , Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide was studied. The mechanism involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization, leading to a 1,5-diketone intermediate.

Benzothiazole Derivatives

Background: Benzothiazole derivatives exhibit diverse biological activities. The compound’s structure contains a benzothiazole moiety.

Synthesis: A library of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives was designed and synthesized . These compounds may have potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.

Mode of Action

Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may act as an antagonist at its target receptors . Antagonists work by binding to the receptor and blocking it, preventing the natural ligand from binding and activating the receptor.

Biochemical Pathways

These include the dopaminergic pathways, which are involved in reward and motivation, and the serotonergic pathways, which play a role in mood regulation .

Pharmacokinetics

Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

If it acts as an antagonist at dopamine and serotonin receptors, it could potentially alter neuronal signaling and lead to changes in mood and behavior .

Future Directions

Future research could involve studying the biological activity of this compound and its potential uses in medicine or other fields. Further studies could also explore its synthesis and properties in more detail .

properties

IUPAC Name

(2-methoxyphenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-9-11-25(12-10-17)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)18-5-3-4-6-19(18)29-2/h3-8,17H,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRALIAMZVAEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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